molecular formula C15H20N2O5S B1379177 Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate CAS No. 1461709-23-8

Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate

Cat. No.: B1379177
CAS No.: 1461709-23-8
M. Wt: 340.4 g/mol
InChI Key: FNIIMLSTGIQJBS-UHFFFAOYSA-N
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Description

Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1461709-23-8 . It has a molecular weight of 340.4 and its IUPAC name is benzyl 3-(morpholinosulfonyl)azetidine-1-carboxylate .


Synthesis Analysis

The synthesis of azetidines has been achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O5S/c18-15 (22-12-13-4-2-1-3-5-13)16-10-14 (11-16)23 (19,20)17-6-8-21-9-7-17/h1-5,14H,6-12H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 340.39 and a molecular formula of C15H20N2O5S .

Scientific Research Applications

Synthesis and Chemical Properties

Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate serves as a key intermediate in the synthesis of optically active compounds and heterocyclic compounds. For instance, it's used in the preparation of optically active 3-morpholinecarboxylic acid and its thio analogue, tetrahydro-2H-1,4-thiazine-3-carboxylic acid, via reaction with benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate and its enantiomer (Y. Kogami, K. Okawa, 1987). It also facilitates the nucleophile-directed selective transformation into aziridines, azetidines, and benzo-fused dithianes, oxathianes, dioxanes, and (thio)morpholines, showcasing its versatility as a building block for functionalized heterocycles (Sara Kenis et al., 2013).

Structural Analyses

The molecule has been subject to structural analysis, providing insights into its molecular geometry, such as torsion angles and dihedral angles between benzene rings, which are critical for understanding its chemical behavior and reactivity (Mohan Kumar et al., 2012).

Properties

IUPAC Name

benzyl 3-morpholin-4-ylsulfonylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c18-15(22-12-13-4-2-1-3-5-13)16-10-14(11-16)23(19,20)17-6-8-21-9-7-17/h1-5,14H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIIMLSTGIQJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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